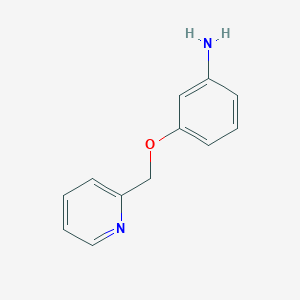
3-(Pyridin-2-ylmethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-2-ylmethoxy)aniline is an organic compound with the molecular formula C12H12N2O It consists of a pyridine ring attached to a methoxy group, which is further connected to an aniline moiety
作用机制
Target of Action
The primary target of 3-(Pyridin-2-ylmethoxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in certain types of cancer, including chronic myeloid leukemia (CML). The compound interacts with this kinase, thereby exerting its antitumor effects .
Mode of Action
This compound interacts with its target, the BCR-ABL kinase, by binding to the kinase’s active site . This interaction inhibits the kinase’s activity, leading to a decrease in the proliferation of cancer cells . The compound’s mode of action is similar to that of Imatinib, a well-known BCR-ABL kinase inhibitor .
Biochemical Pathways
The inhibition of BCR-ABL kinase by this compound affects several biochemical pathways. Most notably, it disrupts the signaling pathways that promote cell proliferation and survival . This disruption leads to the death of cancer cells and a reduction in tumor size .
Result of Action
The interaction of this compound with BCR-ABL kinase results in significant anti-proliferation, anti-migration, and anti-invasion effects on cancer cells . In particular, the compound has been found to have twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .
生化分析
Biochemical Properties
It is known that this compound has a melting point of 113.18° C and a boiling point of 374.7° C at 760 mmHg .
Cellular Effects
3-(Pyridin-2-ylmethoxy)aniline derivatives have been synthesized and evaluated for antitumor activities . Among all the compounds, the antitumor activity of one derivative was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines . This suggests that this compound may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
Studies have shown that a derivative of this compound could interact with BCR-ABL kinase . This interaction could potentially lead to significant anti-proliferation, anti-migration, and anti-invasion effects on K-562 cells .
Temporal Effects in Laboratory Settings
It is known that this compound has a predicted density of 1.2 g/cm3 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-chloromethylpyridine with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline attacks the chloromethyl group, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-chloromethylpyridine, aniline, base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Commonly used solvents include ethanol or dimethylformamide (DMF)
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-(Pyridin-2-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require strong acids (e.g., sulfuric acid for sulfonation) or halogenating agents (e.g., bromine for bromination).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions
科学研究应用
3-(Pyridin-2-ylmethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
相似化合物的比较
Similar Compounds
3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This compound has similar structural features but includes a chlorine atom, which can enhance its biological activity.
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their medicinal properties.
Uniqueness
3-(Pyridin-2-ylmethoxy)aniline is unique due to its specific combination of functional groups, which allows for diverse chemical modifications and applications. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial settings.
属性
IUPAC Name |
3-(pyridin-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHLFKVWEXFLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2851951.png)
![1-(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2851954.png)
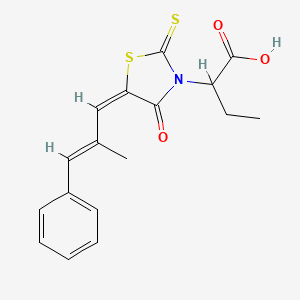
![7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
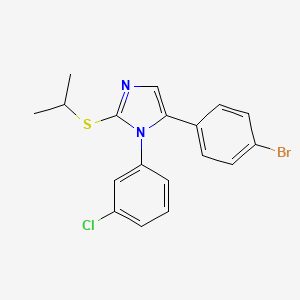
![2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2851962.png)
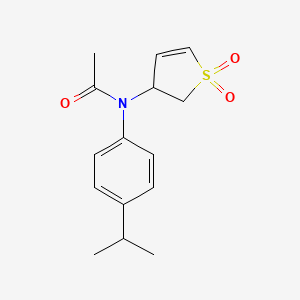
![methyl 3-[4-(2-phenoxypropanoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2851964.png)
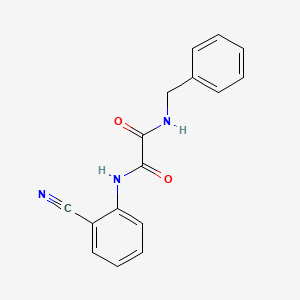
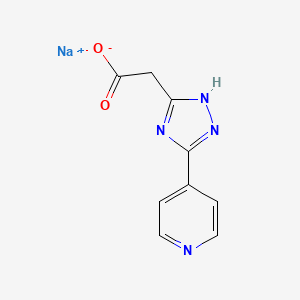
![6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2851969.png)
![2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2851970.png)
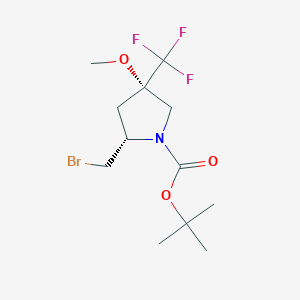
![3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2851973.png)
